Cas no 2377033-06-0 (1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate)
![1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate structure](https://www.kuujia.com/scimg/cas/2377033-06-0x500.png)
1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate
-
- Inchi: 1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-10(9-19)7-18(4)12-6-16-5-11(15)17-12/h5-6,10H,7-9H2,1-4H3
- InChI Key: BVOMWZKUEHHOIU-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(CN(C2=NC(Cl)=CN=C2)C)C1
Experimental Properties
- Density: 1.245±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 429.5±40.0 °C(Predicted)
- pka: 0.86±0.10(Predicted)
1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7446669-5.0g |
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate |
2377033-06-0 | 95.0% | 5.0g |
$3935.0 | 2025-03-11 | |
Enamine | EN300-7446669-0.25g |
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate |
2377033-06-0 | 95.0% | 0.25g |
$672.0 | 2025-03-11 | |
Enamine | EN300-7446669-0.5g |
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate |
2377033-06-0 | 95.0% | 0.5g |
$1058.0 | 2025-03-11 | |
Enamine | EN300-7446669-1.0g |
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate |
2377033-06-0 | 95.0% | 1.0g |
$1357.0 | 2025-03-11 | |
Enamine | EN300-7446669-2.5g |
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate |
2377033-06-0 | 95.0% | 2.5g |
$2660.0 | 2025-03-11 | |
Enamine | EN300-7446669-10.0g |
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate |
2377033-06-0 | 95.0% | 10.0g |
$5837.0 | 2025-03-11 | |
Enamine | EN300-7446669-0.05g |
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate |
2377033-06-0 | 95.0% | 0.05g |
$315.0 | 2025-03-11 | |
1PlusChem | 1P0286MK-500mg |
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate |
2377033-06-0 | 95% | 500mg |
$1370.00 | 2024-05-23 | |
Aaron | AR0286UW-50mg |
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate |
2377033-06-0 | 95% | 50mg |
$459.00 | 2025-02-15 | |
1PlusChem | 1P0286MK-100mg |
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate |
2377033-06-0 | 95% | 100mg |
$643.00 | 2024-05-23 |
1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate Related Literature
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
2. Book reviews
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
Additional information on 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate
1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate (CAS No. 2377033-06-0): A Comprehensive Overview
1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate (CAS No. 2377033-06-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its CAS number 2377033-06-0, is characterized by its unique structural features and pharmacological properties, making it a promising candidate for various pharmaceutical developments.
The molecular structure of 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate is composed of a tert-butyl ester group, an azetidine ring, and a substituted pyrazine moiety. The tert-butyl ester group provides stability and enhances the compound's solubility, while the azetidine ring contributes to its conformational flexibility and binding affinity. The 6-chloro-2-pyrazinyl substituent imparts additional functional groups that can interact with biological targets, enhancing the compound's pharmacological activity.
Recent studies have highlighted the potential of 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, such as the serotonin and dopamine pathways, which are implicated in conditions like depression and Parkinson's disease. The ability to selectively target these pathways makes it a valuable tool for developing novel treatments.
In addition to its neurological applications, 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate has also shown promise in oncology. Preclinical studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it has been found to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. This makes it a potential candidate for developing targeted therapies that can improve patient outcomes.
The pharmacokinetic properties of 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate have also been extensively studied. Its high oral bioavailability and favorable distribution profile make it suitable for systemic administration. Moreover, its metabolic stability ensures that it remains active for an extended period, which is crucial for maintaining therapeutic efficacy over time. These properties are particularly advantageous in chronic conditions where long-term treatment is necessary.
Clinical trials are currently underway to evaluate the safety and efficacy of 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate in human subjects. Preliminary results have been encouraging, with no significant adverse effects reported at therapeutic doses. However, further research is needed to fully understand its long-term safety profile and potential interactions with other medications.
The synthesis of 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate involves a series of well-defined chemical reactions that can be optimized for large-scale production. Key steps include the formation of the azetidine ring through ring-closing metathesis (RCM) and the subsequent functionalization of the pyrazine moiety via nucleophilic substitution reactions. These synthetic routes are highly reproducible and scalable, making it feasible to produce this compound on an industrial scale.
In conclusion, 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate (CAS No. 2377033-06-0) represents a promising compound with diverse therapeutic applications. Its unique structural features and pharmacological properties make it a valuable asset in the development of new treatments for neurological disorders and cancer. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its future use in clinical practice.
2377033-06-0 (1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate) Related Products
- 2624417-27-0(N-Cyclohexyl-4-fluoro-2-methoxybenzamide)
- 1042523-05-6((furan-2-yl)methyl(3-methylpentan-2-yl)amine)
- 1805695-05-9(Ethyl 2-(3-chloro-2-oxopropyl)-5-(methylthio)benzoate)
- 873980-49-5(4,5-Dibromo-2-(4-bromophenoxy)aniline)
- 1807228-11-0(2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride)
- 90358-16-0(4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine)
- 41679-97-4(7-O-Methyl morroniside)
- 2248409-94-9(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylate)
- 1955540-10-9(4-(aminomethyl)-5-1-(4-fluorophenyl)-1H-pyrazol-4-yl-1-methylpyrrolidin-2-one)
- 1806893-65-1(5-Chloro-2-(difluoromethyl)-4-nitropyridine-3-sulfonamide)




